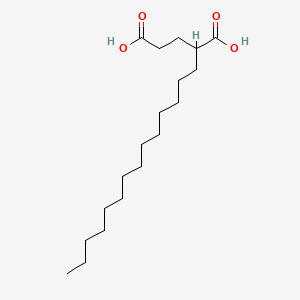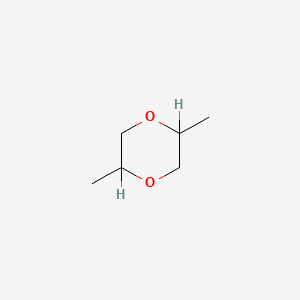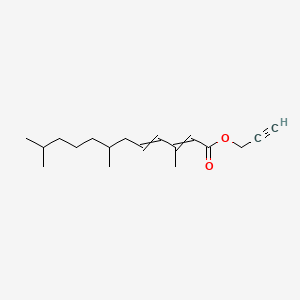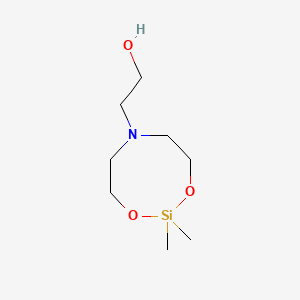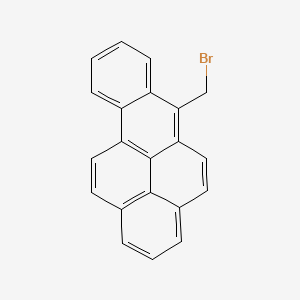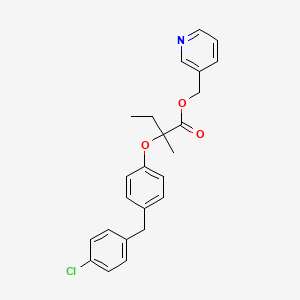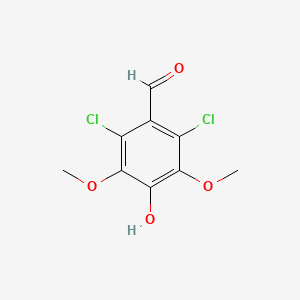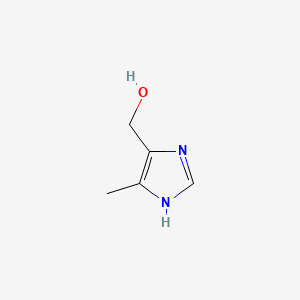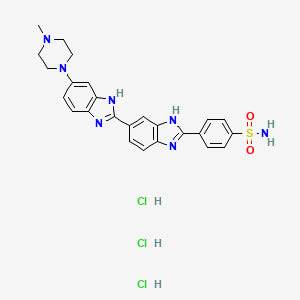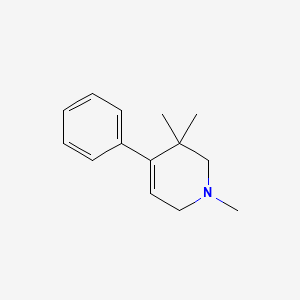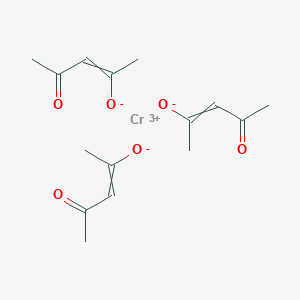
Tris(acetylacetonato)chromium
概要
説明
Tris(acetylacetonato)chromium, also known as chromium(III) acetylacetonate, is a coordination compound with the chemical formula Cr(C₅H₇O₂)₃. This compound is characterized by its deep maroon color and is widely used in various scientific applications due to its unique properties. It is soluble in non-polar organic solvents and exhibits paramagnetism, making it useful in nuclear magnetic resonance (NMR) spectroscopy .
作用機序
生化学分析
Biochemical Properties
Tris(acetylacetonato)chromium plays a significant role in biochemical reactions, particularly in catalysis and enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with histone deacetylases, which are crucial for transcriptional regulation, cell cycle progression, and developmental events . The nature of these interactions often involves the formation of large multiprotein complexes, which can regulate the function of specific proteins such as SP1 and SP3 .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling cascade, which is essential for cell proliferation, differentiation, and survival . Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit histone deacetylases, resulting in changes in gene expression and cellular function . The binding interactions with biomolecules are often mediated by the acetylacetonate ligands, which can form stable complexes with metal ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions. Studies have shown that it can form free radicals upon thermal decomposition, which can influence its long-term effects on cellular function . The stability and degradation of this compound are crucial factors in its application in biochemical research and industrial processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can cause skin and eye irritation in animal models . The threshold effects and toxicity of this compound are important considerations in its use in biomedical research and applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, it has been shown to interact with enzymes involved in sugar and lipid metabolism, which are crucial for maintaining cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: Tris(acetylacetonato)chromium is typically synthesized through the reaction of chromium(III) oxide with acetylacetone. The reaction proceeds as follows: [ \text{Cr}_2\text{O}_3 + 6 \text{Hacac} \rightarrow 2 \text{Cr(acac)}_3 + 3 \text{H}_2\text{O} ] where Hacac represents acetylacetone .
Industrial Production Methods: In an industrial setting, the synthesis involves dissolving chromium(III) chloride hexahydrate in water, followed by the addition of urea and acetylacetone. The mixture is then heated in a boiling water bath to facilitate the reaction. The product is isolated by cooling, filtration, and drying .
化学反応の分析
Types of Reactions: Tris(acetylacetonato)chromium undergoes various chemical reactions, including:
Substitution Reactions: It reacts with electrophiles at the 3-positions of the chelate rings, forming bromo-, nitro-, and formyl-substituted derivatives.
Thermal Decomposition: The compound decomposes upon heating, forming free radicals that can initiate polymerization reactions.
Common Reagents and Conditions:
Electrophiles: Used in substitution reactions to modify the chelate rings.
Heat: Applied during thermal decomposition to generate radicals.
Major Products:
Substituted Derivatives: Bromo-, nitro-, and formyl-substituted this compound.
Radicals: Formed during thermal decomposition, useful in polymerization.
科学的研究の応用
Tris(acetylacetonato)chromium has a wide range of applications in scientific research:
Chemistry: Used as a relaxation agent in NMR spectroscopy due to its paramagnetic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
類似化合物との比較
- Tris(acetylacetonato)aluminium
- Tris(acetylacetonato)manganese
- Tris(acetylacetonato)cobalt
- Tris(acetylacetonato)iron
Comparison: Tris(acetylacetonato)chromium is unique due to its paramagnetic properties, which are not as pronounced in similar compounds like tris(acetylacetonato)aluminium. This makes it particularly useful in NMR spectroscopy. Additionally, its thermal decomposition behavior, leading to radical formation, sets it apart from other metal acetylacetonates .
特性
CAS番号 |
21679-31-2 |
|---|---|
分子式 |
C15H24CrO6 |
分子量 |
352.34 g/mol |
IUPAC名 |
chromium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChIキー |
MJSNUBOCVAKFIJ-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cr] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cr] |
Key on ui other cas no. |
21679-31-2 |
物理的記述 |
Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] |
ピクトグラム |
Irritant |
同義語 |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tris(acetylacetonato)chromium(III)?
A1: The molecular formula of this compound(III) is Cr(C5H7O2)3. Its molecular weight is 349.33 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound(III)?
A2: Infrared (IR) spectroscopy, mass spectrometry, UV-Vis spectroscopy, and NMR spectroscopy (particularly using 1H, 13C, and 59Co nuclei for related complexes) are valuable techniques for characterizing this complex. [, , , ] Researchers have used isotopic labeling (18O, 68Zn, and 64Zn) in conjunction with IR spectroscopy to assign vibrational bands and gain insights into the structure of similar acetylacetonate complexes. []
Q3: What is the standard heat of formation of this compound(III)?
A3: The standard heat of formation (ΔHf°) of this compound(III) at 298.16 K and 1 atmosphere pressure has been determined to be -344.7 ± 1.0 kcal/mol using adiabatic vacuum calorimetry. [] Another study reported a value of -366.48 ± 0.67 kcal/mol at 25°C using an empirical thermochemical cycle. []
Q4: How does the solubility of this compound(III) vary in different solvents?
A4: The solubility of this compound(III) is influenced by the solvent's nature. Research indicates that it exhibits higher solubility in organic solvents like t-butyl alcohol and methanol compared to water. [] This behavior suggests that the complex's hydrophobic nature outweighs its potential for hydrogen bonding with water.
Q5: How does temperature affect the solubility of this compound(III)?
A5: Studies on the temperature dependence of solubility in aqueous alcohol mixtures revealed that solubility increases with temperature. This information was used to calculate thermodynamic parameters of the solution process. []
Q6: What factors influence the partitioning of this compound(III) in liquid-liquid systems?
A6: The partition coefficient of this compound(III) between organic phases (like dodecane) and aqueous phases is significantly enhanced by the presence of chlorinated phenols in the organic phase. This effect is attributed to the formation of hydrogen-bonded adducts between the complex and the phenols. [] The partition behavior is also influenced by factors like solvent composition, internal pressure, and volume changes upon mixing. []
Q7: Can this compound(III) act as a catalyst?
A7: Yes, this compound(III) can act as a catalyst in various organic reactions. For instance, it has been shown to catalyze the oxidation of tetralin, leading to a high yield of α-tetralone in the presence of N,N-dialkylamides. [] This catalytic activity highlights its potential in organic synthesis.
Q8: How does this compound(III) influence polymerization reactions?
A8: Research shows that using a MgCl2-supported this compound(III) catalyst system in combination with diethylaluminium chloride can initiate ethylene and propylene polymerization. This catalyst system exhibits high activity and produces polymers with specific properties, such as high isotacticity in polypropylene and narrow molecular weight distribution in polyethylene. [, ]
Q9: How does this compound(III) interact with organic molecules?
A9: this compound(III) interacts with organic molecules primarily through electrostatic interactions, such as dipole-dipole and dipole-induced dipole interactions. Studies using 13C NMR relaxation experiments revealed that alkyl-substituted aromatics tend to orient themselves with their positive dipole end closer to the complex. []
Q10: Can this compound(III) form adducts with other molecules?
A10: Yes, this compound(III) can form adducts with various molecules. For instance, it forms adducts with lanthanoid(III) complexes coordinated with 2-thenoyltrifluoroacetone (Htta), enhancing their extraction into organic solvents. These adducts can be either inner-sphere complexes (direct coordination) or outer-sphere complexes (hydrogen bonding). []
Q11: How does this compound(III) behave under irradiation?
A11: this compound(III) can undergo photochemical reactions upon irradiation. Research has explored its partial photoresolution using laser light, leading to the enrichment of specific enantiomers. [] It has also been studied for its behavior under deuteron irradiation, showcasing its potential susceptibility to radiation-induced transformations. []
Q12: Have computational methods been employed to study this compound(III)?
A12: Yes, computational chemistry techniques have been utilized to investigate this compound(III) and related complexes. For example, researchers have determined Abraham descriptors, which are empirical parameters used to predict various physicochemical properties, including solubility and partition coefficients. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)
